4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
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Overview
Description
“4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide” is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C10H8N2O2S and a formula weight of 220.3 .
Synthesis Analysis
The synthesis of thiazolyl chalcones, which are similar to the compound , has been achieved by the Claisen–Schmidt reaction of 5-acetyl-4-methyl-2-(3-pyridyl)thiazole with various heterocyclic aldehydes in alkali media . The reaction of chalcones with hydrazine hydrate has resulted in pyrazolines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: OC(=O)c1sc(nc1C)c1cccnc1 . The InChi Code for the compound is InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) .Chemical Reactions Analysis
The compound, being a thiazole derivative, is expected to undergo various chemical reactions. Thiazoles are known to participate in [3+3], [4+2], [5+1] cyclization processes or domino reactions .Physical and Chemical Properties Analysis
The compound is a crystalline solid . It has a solubility of 1.5 mg/ml in DMF, 2 mg/ml in DMSO, and 0.5 mg/ml in DMSO:PBS (pH7.2) (1:1) .Scientific Research Applications
Synthesis and Derivative Formation
Scientific studies have explored various synthesis methods and reactions involving compounds structurally related to "4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide", focusing on creating new chemical entities. For instance, research on thiazole derivatives has led to the development of new synthesis methods that are both efficient and environmentally friendly, suitable for industrial applications (Wang et al., 2014). Additionally, studies have demonstrated the synthesis of novel thiazolopyrimidines and related compounds, showcasing the diversity of chemical structures that can be derived from thiazole carboxamides (Chattopadhyay et al., 2010; Fadda et al., 2013).
Biological Applications
The research into "this compound" and its analogs extends into the biological domain, where its derivatives have been investigated for various biological activities. For instance, some studies have evaluated the fungicidal activity of thiazole carboxamides, highlighting their potential as agricultural chemicals (Li Wei, 2012). Furthermore, derivatives have shown promise as HIV-integrase inhibitors, indicating potential applications in antiviral therapy (Boros et al., 2006). The antimycobacterial activity of substituted isosteres also points to their use in combating tuberculosis (Gezginci et al., 1998).
Mechanism of Action
While the specific mechanism of action for “4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide” is not directly available, thiazole derivatives have been found to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Future Directions
The compound, being a thiazole derivative, holds promise in the development of new pharmaceuticals. Thiazole derivatives have shown potential in a wide range of biological activities, suggesting that “4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide” could be a valuable synthetic intermediate in drug discovery and development .
Properties
IUPAC Name |
4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-6-8(9(11)14)15-10(13-6)7-3-2-4-12-5-7/h2-5H,1H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZYGCWIEWKSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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